molecular formula C17H22N4O3S2 B15009569 propan-2-yl 2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

propan-2-yl 2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15009569
M. Wt: 394.5 g/mol
InChI Key: MWRQJCLVCIFKSU-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a 1,2,4-triazole ring, a benzothiophene core, and various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the 1,2,4-triazole ring and the benzothiophene core. Common synthetic methods include:

Industrial Production Methods

Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug design .

Medicine

In medicine, the compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells, making it a potential candidate for further drug development .

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for various applications, including the development of new polymers and coatings .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The triazole ring interacts with the active site of the enzyme, blocking its activity and leading to the desired biological effect. This mechanism is particularly relevant in the context of its anticancer activity, where it inhibits enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets PROPAN-2-YL 2-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups, which allows for a broader range of chemical reactions and biological activities. This makes it a versatile compound with significant potential in various fields .

Properties

Molecular Formula

C17H22N4O3S2

Molecular Weight

394.5 g/mol

IUPAC Name

propan-2-yl 2-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H22N4O3S2/c1-10(2)24-16(23)14-11-6-4-5-7-12(11)26-15(14)19-13(22)8-25-17-20-18-9-21(17)3/h9-10H,4-8H2,1-3H3,(H,19,22)

InChI Key

MWRQJCLVCIFKSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=CN3C

Origin of Product

United States

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